molecular formula C12H18F2Si B12600344 Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- CAS No. 647842-14-6

Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro-

Cat. No.: B12600344
CAS No.: 647842-14-6
M. Wt: 228.35 g/mol
InChI Key: GMQNZUUGYSCWDZ-UHFFFAOYSA-N
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Description

Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- is a specialized organosilicon compound It features a silane core bonded to a tert-butyl group and a 3,4-dimethylphenyl group, with two fluorine atoms attached to the silicon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- typically involves the reaction of a suitable silane precursor with tert-butyl and 3,4-dimethylphenyl groups under controlled conditions. Common reagents used in the synthesis include chlorosilanes and fluorinating agents. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silane to simpler silanes or silanols.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or ozone are used under mild conditions.

    Reduction: Hydride donors such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Organometallic reagents like Grignard reagents or organolithium compounds are employed.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes or silanols.

    Substitution: Various substituted silanes with different functional groups.

Scientific Research Applications

Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Medicine: Explored for its role in developing new pharmaceuticals and diagnostic agents.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The tert-butyl and 3,4-dimethylphenyl groups contribute to its stability and specificity in targeting certain molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl-
  • Silane, (1,1-dimethylethyl)dimethoxymethyl-

Uniqueness

Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of fluorine atoms enhances its reactivity and stability, making it suitable for specialized applications in research and industry.

Properties

CAS No.

647842-14-6

Molecular Formula

C12H18F2Si

Molecular Weight

228.35 g/mol

IUPAC Name

tert-butyl-(3,4-dimethylphenyl)-difluorosilane

InChI

InChI=1S/C12H18F2Si/c1-9-6-7-11(8-10(9)2)15(13,14)12(3,4)5/h6-8H,1-5H3

InChI Key

GMQNZUUGYSCWDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[Si](C(C)(C)C)(F)F)C

Origin of Product

United States

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